N-(2-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide
Description
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Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O6S/c1-5-36-21-12-8-6-10-19(21)29-26(31)17-30-20-11-7-9-13-24(20)37-25(16-27(30)32)18-14-22(33-2)28(35-4)23(15-18)34-3/h6-15,25H,5,16-17H2,1-4H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGOOTVVIIYMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide is a complex compound with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazepine core linked to an acetamide moiety. Its molecular formula is with a molecular weight of approximately 446.52 g/mol. The structure includes multiple methoxy groups that enhance its lipophilicity and biological interactions.
Research indicates that this compound may exhibit a range of biological activities through various mechanisms:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis. It appears to interact with tubulin and disrupt microtubule dynamics, which is critical for cell division.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses in vitro. It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Antioxidant Properties : The presence of methoxy groups contributes to its antioxidant capacity, potentially mitigating oxidative stress in cells.
In Vitro Studies
Several studies have assessed the compound's effects on various cell lines:
- Cancer Cell Lines : In vitro assays demonstrated that the compound significantly reduced viability in several cancer cell lines (e.g., MCF-7 and HeLa) at concentrations ranging from 10 to 50 µM. The IC50 values indicated moderate potency compared to established chemotherapeutics.
- Inflammatory Models : In macrophage models stimulated with LPS, the compound reduced nitric oxide production and downregulated COX-2 expression, suggesting anti-inflammatory properties.
In Vivo Studies
Animal models have also been employed to evaluate the pharmacological effects:
- Tumor Xenograft Models : Administration of the compound in mice bearing tumor xenografts resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.
- Inflammation Models : In carrageenan-induced paw edema models, the compound demonstrated a dose-dependent reduction in swelling and pain response.
Case Studies
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzothiazepine compounds exhibited significant anticancer activity against breast cancer cells. The study highlighted the importance of structural modifications in enhancing activity and selectivity towards cancer cells .
- Immunomodulatory Effects : Another investigation explored the immunomodulatory properties of similar compounds, showing that they could enhance T-cell activation while suppressing excessive inflammatory responses . This suggests potential applications in autoimmune diseases or as adjuncts to cancer immunotherapy.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
